1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 1019547-53-5
VCID: VC2624579
InChI: InChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3
SMILES: CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F
Molecular Formula: C14H18FNO
Molecular Weight: 235.3 g/mol

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone

CAS No.: 1019547-53-5

Cat. No.: VC2624579

Molecular Formula: C14H18FNO

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone - 1019547-53-5

Specification

CAS No. 1019547-53-5
Molecular Formula C14H18FNO
Molecular Weight 235.3 g/mol
IUPAC Name 1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3
Standard InChI Key XCRXOYDQRBYDEP-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F
Canonical SMILES CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)C)F

Introduction

Chemical Structure and Properties

1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone features a phenyl ring with three key functional groups: a fluorine atom at the 3-position, a 3-methylpiperidin-1-yl group at the 4-position, and an acetyl (ethanone) group. This structural arrangement contributes to its unique chemical behavior and potential applications in pharmaceutical research and organic synthesis.

The compound is characterized by the following identifiers and properties:

PropertyValue
CAS Number1019547-53-5
Molecular FormulaC₁₄H₁₈FNO
Molecular Weight235.3 g/mol
IUPAC Name1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone
Standard InChIInChI=1S/C14H18FNO/c1-10-4-3-7-16(9-10)14-6-5-12(11(2)17)8-13(14)15/h5-6,8,10H,3-4,7,9H2,1-2H3
Standard InChIKeyXCRXOYDQRBYDEP-UHFFFAOYSA-N
Density1.082±0.06 g/cm³ (Predicted)
Boiling Point361.9±32.0 °C (Predicted)
pKa2.36±0.40 (Predicted)
Hazard ClassificationIRRITANT

The compound's fluorine substituent contributes to its lipophilicity and metabolic stability, while the piperidine moiety provides a basic nitrogen center that can participate in hydrogen bonding and other molecular interactions. The acetyl group serves as a reactive site for various chemical transformations .

Chemical Reactivity

The 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone molecule presents several sites for chemical reactivity:

Ketone Functionality

The acetyl group can participate in numerous reactions typical of ketones:

  • Nucleophilic addition reactions with hydride donors, organometallic reagents, or amines

  • Condensation reactions such as aldol condensation, Claisen-Schmidt condensation, or Wittig reactions

  • Reduction to the corresponding alcohol or complete reduction to the alkyl derivative

  • Oxidation to carboxylic acid derivatives

Piperidine Nitrogen

The tertiary amine within the piperidine ring can:

  • Act as a base in acid-base reactions

  • Serve as a nucleophile in alkylation or acylation reactions

  • Form quaternary ammonium salts with alkyl halides

  • Undergo N-oxidation reactions

Aromatic Ring

The fluorinated aromatic ring can participate in:

  • Electrophilic aromatic substitution reactions (though with altered regiochemistry due to the existing substituents)

  • Further nucleophilic aromatic substitution of the fluorine (under forcing conditions)

  • Metalation reactions for further functionalization

Comparative Analysis with Structurally Related Compounds

To better understand the distinctive properties of 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone, a comparison with structurally related compounds provides valuable insights:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceCAS Number
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanoneC₁₄H₁₈FNO235.3 g/mol3-methylpiperidinyl group1019547-53-5
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanoneC₁₄H₁₈FNO235.3 g/mol4-methylpiperidinyl group351039-00-4
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanoneC₁₃H₁₇FN₂O236.28 g/mol4-methylpiperazinyl group351039-34-4
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amineC₁₃H₂₀FN₃237.32 g/molContains amine instead of ketone1019552-56-7
4'-PiperidinoacetophenoneC₁₃H₁₇NO203.28 g/molLacks fluorine, piperidinyl at para position10342-85-5

Position Isomerism Effects

The comparison between 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone and 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone reveals the impact of methyl group position within the piperidine ring. This subtle structural difference can significantly affect the compound's three-dimensional shape, lipophilicity, and potential binding interactions with biological targets .

Functional Group Influence

Comparing the acetyl compound with its amine analog (1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine) demonstrates how functional group conversion dramatically alters chemical reactivity, with the amine providing a different set of potential reactions and biological interactions compared to the ketone.

Analytical Characterization

Spectroscopic and analytical techniques commonly employed to characterize 1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectroscopy provide detailed structural information. The aromatic region would show characteristic coupling patterns influenced by the fluorine substituent, while the piperidine signals would appear in the aliphatic region with distinctive coupling patterns due to the methyl substitution .

Mass Spectrometry

Mass spectrometric analysis would typically show characteristic fragmentation patterns including:

  • Molecular ion peak at m/z 235

  • Fragmentation of the acetyl group (loss of 43 mass units)

  • Cleavage patterns within the piperidine ring

  • Fragments related to the fluorinated aromatic system

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • Carbonyl stretching around 1680-1700 cm⁻¹

  • C-F stretching around 1000-1400 cm⁻¹

  • C-N stretching from the piperidine moiety

  • Aromatic C=C stretching around 1450-1600 cm⁻¹

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